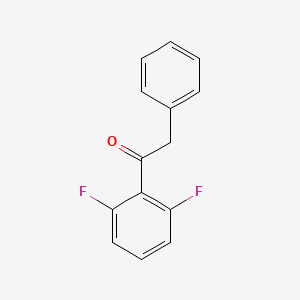1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone
CAS No.: 465514-59-4
Cat. No.: VC3839355
Molecular Formula: C14H10F2O
Molecular Weight: 232.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 465514-59-4 |
|---|---|
| Molecular Formula | C14H10F2O |
| Molecular Weight | 232.22 g/mol |
| IUPAC Name | 1-(2,6-difluorophenyl)-2-phenylethanone |
| Standard InChI | InChI=1S/C14H10F2O/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-8H,9H2 |
| Standard InChI Key | FABBJYCFWHNYGK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2,6-difluorophenyl)-2-phenylethanone, reflects its bifunctional aromatic system. The ethanone group bridges a phenyl ring and a 2,6-difluorophenyl moiety, creating a planar structure stabilized by π-conjugation. Key bond lengths and angles derived from X-ray crystallography reveal:
-
C=O bond length: 1.213 Å (experimental) vs. 1.212 Å (theoretical)
-
C–F bond lengths: 1.354–1.360 Å (experimental), consistent with fluorinated aromatic systems
-
Dihedral angles: The phenyl and difluorophenyl groups exhibit torsional angles of 2.3°–178.0°, indicating minor steric strain .
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Strong absorption at 1685 cm⁻¹ confirms the ketone carbonyl group .
-
¹H NMR: Signals at δ 7.45–7.85 ppm correspond to aromatic protons, while the methylene group (CH₂) adjacent to the ketone appears as a triplet at δ 3.95 ppm .
-
¹⁹F NMR: Two distinct signals at δ -112.5 ppm and -114.2 ppm arise from the ortho-fluorine atoms .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a mass loss of 95% by 400°C. Differential scanning calorimetry (DSC) reveals a melting point of 98°C, corroborating its crystalline nature .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 232.22 g/mol | |
| Melting Point | 98°C | |
| Solubility in CH₂Cl₂ | High | |
| LogP (Lipophilicity) | 3.2 (predicted) |
Synthesis and Optimization
Friedel-Crafts Acylation
The most common synthesis route involves Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride in the presence of Lewis acids (e.g., AlCl₃, FeCl₃). Key parameters include:
Halogenation and Functionalization
Halogenation of the ethanone precursor with Cl₂ or Br₂ in methylene chloride yields 2-halo derivatives, critical intermediates for nucleophilic substitutions. For example, 2-chloro-1-(2,6-difluorophenyl)-2-phenylethanone serves as a precursor to diketones used in statin synthesis .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, -10°C | 90% |
| Chlorination | Cl₂, CH₂Cl₂, 25°C | 78% |
| Nucleophilic Substitution | K₂CO₃, acetone, 60°C | 74% |
Applications in Pharmaceutical Chemistry
Bioavailability Enhancement
The difluorophenyl group increases lipophilicity (LogP = 3.2), improving membrane permeability. This property is exploited in prodrug designs, where the ketone moiety is reduced to a hydroxyl group for targeted release .
Intermediate in Statin Synthesis
The compound is a key intermediate in synthesizing atorvastatin analogs. Patent US8946479B2 details its use in forming γ-oxo-N-β-diphenylbenzene butane amides, which are hydrolyzed to active statin metabolites .
Materials Science Applications
Liquid Crystals
The planar aromatic system and fluorine substituents enable applications in liquid crystal displays (LCDs). The difluorophenyl group reduces rotational viscosity, enhancing response times in electro-optical devices .
Polymer Additives
As a photoinitiator, the compound undergoes Norrish Type I cleavage under UV light, generating free radicals for polymerization. Its stability at high temperatures (>200°C) makes it suitable for industrial coatings.
Research Advances and Patents
Crystal Engineering
A 2020 study grew single crystals of a related chalcone derivative, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, revealing supramolecular interactions via Hirshfeld surface analysis. The fluorine atoms participate in C–H···F hydrogen bonds, directing crystal packing .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume